molecular formula C27H47NO2 B12596860 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-14-0

6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one

Cat. No.: B12596860
CAS No.: 643755-14-0
M. Wt: 417.7 g/mol
InChI Key: JXPGKZCTYNAOHA-UHFFFAOYSA-N
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Description

6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound featuring a cyclohexa-2,4-dien-1-one core substituted with a dodecylamino-methylidene group at position 6 and an octyloxy chain at position 2. Its structure suggests intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the planar conformation of the cyclohexadienone ring, as observed in similar compounds .

Properties

CAS No.

643755-14-0

Molecular Formula

C27H47NO2

Molecular Weight

417.7 g/mol

IUPAC Name

2-(dodecyliminomethyl)-5-octoxyphenol

InChI

InChI=1S/C27H47NO2/c1-3-5-7-9-11-12-13-14-15-17-21-28-24-25-19-20-26(23-27(25)29)30-22-18-16-10-8-6-4-2/h19-20,23-24,29H,3-18,21-22H2,1-2H3

InChI Key

JXPGKZCTYNAOHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the Cyclohexa-2,4-dien-1-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octanol and a suitable leaving group.

    Attachment of the Dodecylamino Group: The dodecylamino group is typically introduced through a condensation reaction with dodecylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: The compound could be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Variations

The compound belongs to a family of cyclohexa-2,4-dien-1-one derivatives with diverse substituents. Key structural analogs include:

Compound Name Substituents at Position 6 Substituents at Position 3/4 Key Features Reference
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one (Target) Dodecylamino-methylidene Octyloxy Long alkyl chains; hydrophobic, potential surfactant properties -
6-{[(2,3-dihydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one (2,3-dihydroxypropyl)amino-methylidene None Polar diol substituent; enhanced water solubility
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (2-Hydroxy-5-methylanilino)-methylidene Nitro at position 4 Intramolecular N–H⋯O hydrogen bonds; planar crystal packing
(Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one (2-Hydroxyanilino)-methylidene Benzyloxy Aromatic benzyl group; 3D supramolecular architecture via O–H⋯O bonds
6-[[(3-ethyl-6-oxocyclohexa-2,4-dienylidene)amino]methylidene] analog Ethyl-substituted amino-methylidene Chloro at position 4 Electron-withdrawing Cl; altered electronic properties

Key Observations :

  • Alkyl vs. Polar Substituents : The target compound’s dodecyl/octyl chains contrast with polar groups (e.g., diol, nitro) in analogs, leading to divergent solubility and aggregation behavior.
  • Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯O or O–H⋯O bonds, stabilizing planar geometries. However, the target’s long alkyl chains may reduce intermolecular H-bonding in favor of van der Waals interactions .
Physical and Chemical Properties
Property Target Compound 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitro Analog (Z)-3-Benzyloxy Analog
Melting Point Not reported (predicted lower due to alkyls) 536 K ~500 K (estimated)
Solubility Low in water; high in organic solvents Moderate in polar solvents (DMSO, ethanol) Low in water; soluble in DMF
Crystal System Likely monoclinic (similar to analogs) Monoclinic (P21/c) Monoclinic
Hydrogen Bonding Intramolecular N–H⋯O; weak intermolecular Intramolecular N–H⋯O; intermolecular O–H⋯O O–H⋯O and C–H⋯π networks

Thermal Stability : The nitro-substituted analog’s higher melting point (536 K) suggests greater rigidity compared to the target compound, where flexible alkyl chains may lower thermal stability .

Biological Activity

The compound 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one , also known by its CAS number 643755-14-0, is an organic molecule characterized by a cyclohexadiene core with various substituents that enhance its biological activity. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is C27H47NO2C_{27}H_{47}NO_2. The structure includes:

  • A dodecylamino group, which is a long-chain alkyl amine that may influence the compound's lipophilicity and membrane permeability.
  • An octyloxy group, contributing to its solubility and interaction with biological membranes.
PropertyValue
Molecular Weight421.67 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
LogP (Partition Coefficient)Not specified

Anti-inflammatory Properties

Research indicates that 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one exhibits significant anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structural features allow it to interact with cellular signaling pathways effectively.

Antioxidant Activity

The compound has also been noted for its antioxidant properties , which are crucial in combating oxidative stress within cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

The proposed mechanism of action involves:

  • Interaction with Cell Membranes : The long hydrophobic chains (dodecyl and octyl groups) facilitate incorporation into lipid bilayers, potentially altering membrane fluidity and function.
  • Enzyme Modulation : By binding to specific enzymes involved in inflammatory responses, the compound can inhibit their activity, thus reducing inflammation.
  • Gene Expression Regulation : It may influence the expression of genes related to inflammation and oxidative stress through transcription factor modulation.

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving animal models, the administration of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one significantly reduced paw edema induced by carrageenan injection. The results demonstrated a decrease in levels of inflammatory markers such as TNF-alpha and IL-6.

Case Study 2: Antioxidant Efficacy in Cell Cultures

In vitro studies using human cell lines showed that treatment with the compound resulted in a marked increase in the activity of superoxide dismutase (SOD) and catalase, indicating enhanced cellular defense against oxidative damage.

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